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Compound of Interest

Compound Name: WIC1

Cat. No.: B15542475 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
WIC1 (Wnt Inhibitor Compound 1) is a small molecule inhibitor of the canonical Wnt/β-catenin

signaling pathway.[1][2][3] Identified through high-throughput screening, WIC1 has

demonstrated the ability to suppress the proliferation of airway basal stem cells and promote

their differentiation into ciliated epithelial cells in preclinical models of lung cancer.[1][3] These

findings suggest that WIC1 holds potential as a therapeutic agent for diseases characterized by

aberrant Wnt signaling, such as certain cancers and fibrotic conditions. This document provides

detailed information on the solubility and preparation of WIC1 to support further research and

development.
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Property Value Reference

Full Chemical Name

N-[4-(4-ethyl-1-

piperazinyl)phenyl]-2-oxo-2H-

1-benzopyran-3-carboxamide

[1][2][4]

Synonyms Wnt Inhibitor Compound 1 [2]

CAS Number 943083-58-7 [1][2][4]

Molecular Formula C₂₂H₂₃N₃O₃ [1][2][4]

Molecular Weight 377.44 g/mol [1][4][5]

Appearance Yellow to brown powder [5]

Purity ≥98% (HPLC) [1][5]

Solubility Data
Quantitative solubility data for WIC1 is limited in publicly available literature. The following

information has been reported:

Solvent System Solubility Notes Reference

DMSO Soluble to 2 mM
Gentle warming may

be required.
[1][3]

DMSO:Methanol (1:1) 2 mg/mL

Solution is clear.

Warming may be

required.

[5]

For broader applications, a detailed protocol for determining the solubility of WIC1 in various

solvents is provided below.

Experimental Protocols
Protocol 1: General Procedure for Determining the
Solubility of WIC1
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This protocol describes a method to determine the kinetic solubility of WIC1 in a solvent of

interest using the shake-flask method followed by UV-Vis spectrophotometry.

Materials:

WIC1 compound

Anhydrous solvent of interest (e.g., DMSO, ethanol, PBS)

Vortex mixer

Thermostatic shaker

Centrifuge

0.22 µm syringe filters

UV-Vis spectrophotometer

Calibrated analytical balance

Procedure:

Preparation of Standard Solutions:

Prepare a stock solution of WIC1 in the chosen solvent at a known high concentration

(e.g., 10 mg/mL in DMSO).

From the stock solution, prepare a series of standard solutions of known concentrations by

serial dilution.

Solubility Determination:

Add an excess amount of WIC1 powder to a known volume of the solvent in a sealed vial

(e.g., 5 mg in 1 mL).

Vortex the mixture vigorously for 1-2 minutes.
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Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and

shake for 24-48 hours to ensure equilibrium is reached.

After incubation, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes

to pellet the undissolved solid.

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any

remaining solid particles.

Dilute the filtered supernatant with the solvent to a concentration that falls within the linear

range of the standard curve.

Measure the absorbance of the diluted supernatant using a UV-Vis spectrophotometer at

the wavelength of maximum absorbance (λmax) for WIC1.

Calculation:

Generate a standard curve by plotting the absorbance of the standard solutions against

their known concentrations.

Determine the concentration of WIC1 in the diluted supernatant using the standard curve.

Calculate the solubility of WIC1 in the solvent by accounting for the dilution factor.

Protocol 2: Proposed Synthesis of WIC1
A specific, detailed synthesis protocol for WIC1 is not publicly available. The following proposed

synthesis is based on general and well-established methods for the formation of N-aryl-2-oxo-

2H-1-benzopyran-3-carboxamides. This protocol involves two main stages: the synthesis of the

precursors and the final amide coupling reaction.

Stage 1: Synthesis of Precursors

A. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid

This can be achieved via the Knoevenagel condensation of salicylaldehyde with diethyl

malonate, followed by hydrolysis.
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Step 1: Diethyl 2-(2-hydroxybenzylidene)malonate Synthesis:

In a round-bottom flask, dissolve salicylaldehyde and diethyl malonate in ethanol.

Add a catalytic amount of a base, such as piperidine or pyridine.

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

Cool the reaction mixture and remove the solvent under reduced pressure.

Purify the product by recrystallization or column chromatography.

Step 2: Hydrolysis to 2-oxo-2H-chromene-3-carboxylic acid:

Dissolve the product from Step 1 in an ethanolic solution of sodium hydroxide.

Reflux the mixture for 1-2 hours.

Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the

product.

Filter the precipitate, wash with cold water, and dry to yield 2-oxo-2H-chromene-3-

carboxylic acid.

B. Synthesis of 4-(4-ethylpiperazin-1-yl)aniline

This precursor can be synthesized via the reaction of 1-ethylpiperazine with 1-fluoro-4-

nitrobenzene, followed by reduction of the nitro group.

Step 1: 1-Ethyl-4-(4-nitrophenyl)piperazine Synthesis:

In a suitable solvent such as DMF, combine 1-fluoro-4-nitrobenzene and 1-ethylpiperazine.

Add a base, such as potassium carbonate, and heat the mixture.

Monitor the reaction by TLC. Upon completion, cool the mixture, add water, and extract the

product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure. Purify the crude product if necessary.

Step 2: Reduction to 4-(4-ethylpiperazin-1-yl)aniline:

Dissolve the nitro compound from Step 1 in a suitable solvent like ethanol or methanol.

Add a reducing agent, such as tin(II) chloride dihydrate or perform catalytic hydrogenation

using palladium on carbon (Pd/C) under a hydrogen atmosphere.

After the reaction is complete, neutralize the mixture and extract the product.

Purify the product to obtain 4-(4-ethylpiperazin-1-yl)aniline.

Stage 2: Final Amide Coupling to Synthesize WIC1

This involves the formation of an amide bond between the carboxylic acid and the aniline

derivative.

Activation of the Carboxylic Acid:

In an anhydrous aprotic solvent (e.g., DCM or DMF), dissolve 2-oxo-2H-chromene-3-

carboxylic acid.

Cool the solution in an ice bath.

Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and

an activator like 1-Hydroxybenzotriazole (HOBt). Stir for a few minutes.

Amide Bond Formation:

To the activated carboxylic acid solution, add a solution of 4-(4-ethylpiperazin-1-yl)aniline

in the same solvent.

Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to the reaction

mixture.

Allow the reaction to warm to room temperature and stir overnight.
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Work-up and Purification:

Monitor the reaction progress by TLC.

Once complete, wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to obtain WIC1.
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Proposed workflow for the synthesis of WIC1.
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Canonical Wnt/β-catenin signaling pathway and the inhibitory action of WIC1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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